molecular formula C21H20ClN3O3 B2419928 (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428355-99-0

(1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2419928
CAS RN: 1428355-99-0
M. Wt: 397.86
InChI Key: CVKGNHRBMXYYRV-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Microwave irradiation methods have been utilized for the synthesis of novel chemical compounds including derivatives related to (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. These methods offer advantages such as higher yields and environmental friendliness compared to conventional heating methods. Compounds synthesized using these methods have shown promise in biological applications, particularly displaying significant anti-inflammatory and antibacterial activities. Molecular docking results further suggest that these compounds could serve as potential molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Anticancer and Antimicrobial Properties

Derivatives of the compound have been synthesized and characterized for their anticancer and antimicrobial activities. These compounds, specifically those with oxadiazole components, have shown potent cytotoxicity against certain cancer cell lines and also demonstrated antibacterial and antifungal activities. This indicates their potential as therapeutic agents against a range of diseases (G et al., 2021).

Cytotoxicity and Structure-Activity Relationship

Some derivatives have been synthesized and tested for in vitro cytotoxicity against various human cancer cell lines. These compounds have demonstrated good inhibiting abilities on certain cell lines, indicating their potential for cancer therapy. Additionally, structure-activity relationship studies based on biological data and co-crystal structures of these compounds with certain enzymes have provided valuable insights for further optimization and development of these derivatives as therapeutic agents (Công et al., 2020).

Role in Crystal Packing and Non-Covalent Interactions

The crystal packing and non-covalent interactions of a series of derivatives containing the 1,2,4-oxadiazole moiety have been studied. The research has highlighted the importance of lone pair-π interactions and halogen bonds in the supramolecular architectures of these compounds. Such studies are crucial for understanding the properties of these compounds in their solid-state and could guide the design of new materials with desired properties (Sharma et al., 2019).

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-7-5-15(6-8-16)21(9-1-2-10-21)20(26)25-12-14(13-25)19-23-18(24-28-19)17-4-3-11-27-17/h3-8,11,14H,1-2,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGNHRBMXYYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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